molecular formula C23H15N3O4S B11577832 (2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B11577832
M. Wt: 429.4 g/mol
InChI Key: DMRMVEVYZQGJKI-XDJHFCHBSA-N
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Description

(2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core, a phenylsulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include phenoxy-substituted pyrido[1,2-a]pyrimidine derivatives and phenylsulfonyl acetonitrile. The key steps in the synthesis may include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxy group: This step may involve nucleophilic substitution reactions.

    Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Formation of the enenitrile moiety: This step may involve condensation reactions with acetonitrile derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C23H15N3O4S

Molecular Weight

429.4 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C23H15N3O4S/c24-16-19(31(28,29)18-11-5-2-6-12-18)15-20-22(30-17-9-3-1-4-10-17)25-21-13-7-8-14-26(21)23(20)27/h1-15H/b19-15+

InChI Key

DMRMVEVYZQGJKI-XDJHFCHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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